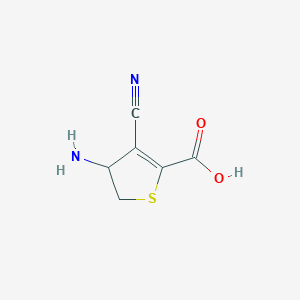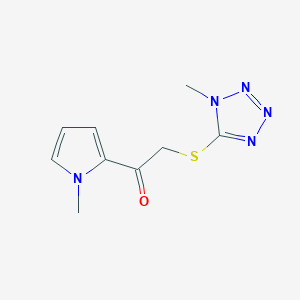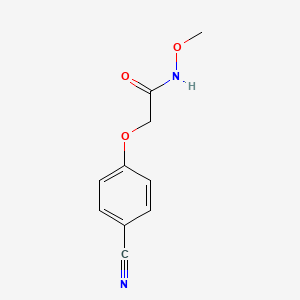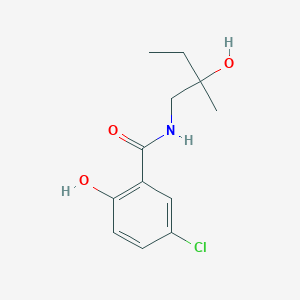![molecular formula C29H31PSi B14909383 (2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of a biphenyl structure substituted with diethyl(methyl)silyl and diphenylphosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the silyl and phosphane groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the silyl group.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the biphenyl core.
Applications De Recherche Scientifique
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers. The phosphane group acts as a donor, forming stable complexes that can facilitate various catalytic processes. The silyl group can also influence the electronic properties of the compound, enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar reactivity.
1,1’-Biphenyl, 2-methyl-: A biphenyl derivative with a methyl group substitution.
Biphenyl: The parent compound without any substitutions.
Uniqueness
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to the combination of silyl and phosphane groups on the biphenyl core. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and a valuable building block in material science.
Propriétés
Formule moléculaire |
C29H31PSi |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
[2-[2-[diethyl(methyl)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C29H31PSi/c1-4-31(3,5-2)29-23-15-13-21-27(29)26-20-12-14-22-28(26)30(24-16-8-6-9-17-24)25-18-10-7-11-19-25/h6-23H,4-5H2,1-3H3 |
Clé InChI |
SCBLSFZMAVQJEP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CC)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
